molecular formula C20H24N6O B2819073 N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide CAS No. 881083-08-5

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

Cat. No.: B2819073
CAS No.: 881083-08-5
M. Wt: 364.453
InChI Key: ZIEXANGSYQEOFY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative functionalized with a 2,4-dimethylphenyl group at the N1 position and a cyclohexanecarbohydrazide moiety at the N4 position. Pyrazolo[3,4-d]pyrimidine scaffolds are known for their versatility in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. The cyclohexanecarbohydrazide substituent may enhance lipophilicity and modulate target binding compared to simpler aryl or alkyl groups .

Properties

IUPAC Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-13-8-9-17(14(2)10-13)26-19-16(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXANGSYQEOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis pathways, leveraging reactions such as cyclization, condensation, and substitution. Starting materials like 2,4-dimethylphenylhydrazine and appropriate pyrazole derivatives are used.

Industrial Production Methods: Industrial production methods involve scalable synthesis routes ensuring high yields and purity. Techniques like crystallization and chromatographic purification are employed post-synthesis to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide undergoes various chemical reactions including:

  • Oxidation: : Typically using oxidizing agents like hydrogen peroxide.

  • Reduction: : Involves reducing agents like sodium borohydride.

  • Substitution: : Involves nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents include strong acids and bases for catalytic purposes, organic solvents like dichloromethane for dissolution, and inert atmospheres for sensitive reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, it serves as a building block for synthesizing more complex molecules. Its pyrazolopyrimidine structure is of particular interest for developing new organic compounds.

Biology: Biologically, it exhibits properties that could be harnessed in studying cellular pathways and molecular interactions.

Medicine: In medicine, it holds potential for drug development, especially in targeting specific receptors or enzymes due to its complex structure.

Industry: Industrial applications include its use as an intermediate in synthesizing materials with specific properties for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. Its structure allows it to bind effectively to certain receptors, influencing pathways such as signal transduction or enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents and functional groups:

Compound Name Key Substituents Physicochemical Properties References
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide 3-Chloro-4-methylphenyl, propanehydrazide Higher polarity due to chloro substituent
1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine (7h) 4-Methylphenyl, phenylcarboxamido hydrazine m.p. 263–265°C; enhanced crystallinity
1n (Pan-RAF inhibitor) 2-Fluoro-5-(trifluoromethyl)phenyl urea m.p. 178–179°C; high yield (78.6%)
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluoro-benzamide, isopropyl group m.p. 175–178°C; moderate mass (589.1 g/mol)

Key Structural Insights :

  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound likely improves metabolic stability compared to halogenated analogs (e.g., 3-chloro-4-methylphenyl in ), which may increase toxicity risks.
  • Hydrazide vs. Urea Linkages : Cyclohexanecarbohydrazide offers conformational flexibility, whereas rigid urea groups (e.g., in compound 1n ) enhance binding specificity to targets like RAF kinases .

Table: Functional Comparison

Compound Class Biological Activity Potential Applications
Hydrazide Derivatives Unreported (inferred kinase inhibition) Cancer, inflammation
Urea-based Pan-RAF Inhibitors RAF kinase inhibition (IC50 < 100 nM) Melanoma, NSCLC
Chromen-4-one Hybrids FLT3/HDAC dual inhibition Leukemia
Physicochemical Properties
  • Melting Points : The target compound’s m.p. is unreported, but analogs range widely:
    • Hydrazide derivatives: 263–265°C (e.g., 7h ) .
    • Urea derivatives: 178–360°C (e.g., 1r ) .
  • Solubility : Cyclohexanecarbohydrazide likely improves aqueous solubility compared to purely aromatic derivatives (e.g., 1n ).

Biological Activity

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular structure is characterized by:

  • Molecular Formula : C18H24N6O
  • Molecular Weight : 336.43 g/mol
  • Functional Groups : Includes hydrazide and aromatic substituents which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth, survival, and metabolism.

Key Mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDKs, which are vital for cell cycle regulation.
  • Targeting Epidermal Growth Factor Receptor (EGFR) : It may also interact with EGFR pathways, impacting cancer cell proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has demonstrated effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.2
MCF-7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5

These results indicate that the compound can significantly inhibit the growth of these cancer cells.

Neuropharmacological Effects

Research has suggested that related compounds can modulate neurotransmitter systems:

  • Serotonin Receptors : Some derivatives exhibit high affinity for serotonin receptors (5-HT), influencing mood and anxiety disorders.
  • Potential Antidepressant Activity : The ability to interact with serotonin transporters indicates possible use in treating depression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In vivo Studies : An animal model study demonstrated that administration of the compound led to reduced tumor size in xenograft models of breast cancer.
  • In vitro Studies : Cell viability assays confirmed that the compound induces apoptosis in cancer cells through caspase activation pathways.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrazolo[3,4-d]pyrimidine core have been systematically studied to optimize potency and selectivity against various kinases.

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